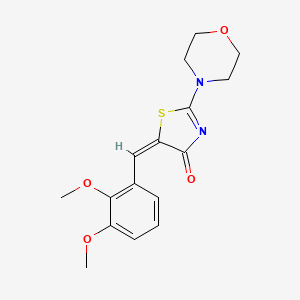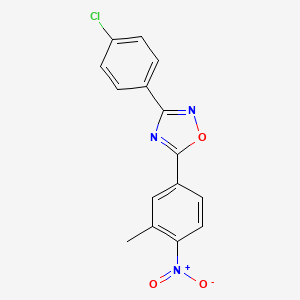
3-(4-chlorophenyl)-5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives typically involves the cyclization of appropriate precursors, such as hydrazides and carboxylic acids or their derivatives. The introduction of specific functional groups like chlorophenyl and methyl-nitrophenyl requires careful selection of starting materials and reaction conditions to ensure the correct placement of these groups on the oxadiazole ring. Detailed synthetic routes for similar compounds can be found in studies such as those by Limbach et al. (2016) and Spinelli et al. (1992), which discuss the synthesis of related oxadiazole derivatives through reactions like the Huisgen reaction and transformations involving nitroso compounds and mineral acids, respectively (Limbach, Detert, & Schollmeyer, 2016); (Spinelli, Mugnoli, Andreani, Rambaldi, & Frascari, 1992).
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives is characterized by the presence of a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. The incorporation of chlorophenyl and methyl-nitrophenyl groups is expected to influence the electronic distribution and steric hindrance within the molecule, affecting its reactivity and interaction with other molecules. Crystallographic studies, such as the one conducted by Fun et al. (2010), provide insights into the molecular geometry, including bond lengths, angles, and dihedral angles, which are crucial for understanding the compound's chemical behavior (Fun, Rosli, Rai, Isloor, & Shetty, 2010).
Chemical Reactions and Properties
1,2,4-Oxadiazoles are known for their reactivity towards nucleophiles and electrophiles, owing to the electron-withdrawing nature of the oxadiazole ring. The presence of a chlorophenyl group could facilitate electrophilic substitution reactions, while the nitro group in the methyl-nitrophenyl moiety can undergo reduction and other transformations. Studies by Blackhall et al. (1980) on the nitration of oxadiazole derivatives provide a glimpse into the reactivity patterns of these compounds (Blackhall, Brydon, Sagar, & Smith, 1980).
Physical Properties Analysis
The physical properties of 3-(4-chlorophenyl)-5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazole, such as melting point, boiling point, solubility, and crystallinity, are influenced by its molecular structure. The intermolecular interactions, such as hydrogen bonding and π-π interactions, play a significant role in determining these properties. For instance, the crystal structure analysis by Fun et al. (2010) reveals how molecular packing can affect the compound's physical state and stability (Fun, Rosli, Rai, Isloor, & Shetty, 2010).
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O3/c1-9-8-11(4-7-13(9)19(20)21)15-17-14(18-22-15)10-2-5-12(16)6-3-10/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXURIYRSUMWHDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC(=NO2)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3-isobutyl-5-isoxazolyl)carbonyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B5607840.png)
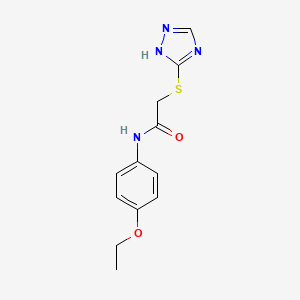
![2-(methylthio)-6-{3-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-4-pyrimidinamine](/img/structure/B5607863.png)
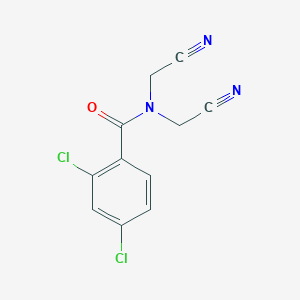

![9-[2-(4-morpholinyl)-2-oxoethyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5607888.png)
![N-(3-chlorophenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5607890.png)
![ethyl[2-hydroxy-3-(4-nitrophenoxy)propyl]sulfamic acid](/img/structure/B5607899.png)
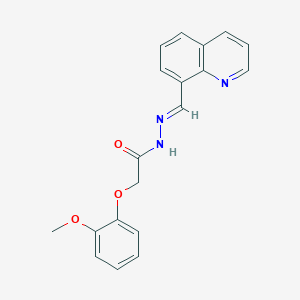
![2-{[(4S*)-4-hydroxy-3,3,4-trimethylpiperidin-1-yl]carbonyl}-6-methyl-4H-pyran-4-one](/img/structure/B5607905.png)
![4-({3-[(2-fluorobenzyl)oxy]-1-azetidinyl}carbonyl)-2-propyl-1,3-thiazole](/img/structure/B5607916.png)
![N-{4-[2-(2-allylphenoxy)ethoxy]-3,5-dichlorobenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5607921.png)
![8-fluoro-N-[2-(4-phenyl-2-pyrimidinyl)ethyl]-2-quinolinecarboxamide](/img/structure/B5607925.png)
